molecular formula C9H7ClO3 B1353517 Acetyl chloride, (benzoyloxy)- CAS No. 54150-57-1

Acetyl chloride, (benzoyloxy)-

Cat. No. B1353517
CAS RN: 54150-57-1
M. Wt: 198.6 g/mol
InChI Key: HZGAJRVMHROSBR-UHFFFAOYSA-N
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Description

Acetyl chloride, (benzoyloxy)- , also known as benzyloxyacetyl chloride , is an acyl chloride derived from acetic acid . It belongs to the class of organic compounds called acid halides . The chemical formula for this compound is C₆H₅CH₂OCH₂COCl . It is a colorless liquid with a pungent odor .


Synthesis Analysis

  • (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile : This compound serves as a key intermediate in the synthesis of a fluoroquinolone antibiotic used for respiratory tract infections .
  • Non-racemic helicene : Benzyloxyacetyl chloride plays a role in the synthesis of this intriguing helical molecule .
  • β-lactams : It has been employed in the preparation of β-lactam compounds .

Molecular Structure Analysis

The molecular structure of benzyloxyacetyl chloride consists of a benzene ring (benzoyl group) attached to an acetyl chloride moiety. The benzoyl group is connected to the acetyl chloride through an oxygen atom .


Chemical Reactions Analysis

Benzyloxyacetyl chloride can participate in various chemical reactions, including Friedel-Crafts acetylations and the formation of substituted 2-azetidinones that can be further elaborated into annulated β-lactams .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 84-87°C at 0.4 mmHg .
  • Density : 1.17 g/mL at 25°C .
  • Refractive Index : 1.523 at 20°C .

Scientific Research Applications

  • Synthesis of Phosphonic Acid Derivatives : Acetyl chloride is used in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This involves a three-component condensation reaction, indicating its utility in complex chemical syntheses (Yuan, Chen, & Wang, 1991).

  • Mechanism Studies in Solvolysis : Studies on the solvolysis of acetyl chloride in various solvents have provided insights into the S(N)2 mechanism, important for understanding chemical reaction pathways and solvent effects (Bentley, Llewellyn, & Mcalister, 1996).

  • Catalysis in Ionic Liquids : Acetyl chloride has been used in aromatic electrophilic substitution reactions such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This highlights its role in enhancing regioselectivity and conversion rates in green chemistry applications (Ross & Xiao, 2002).

  • Acylation of Azaindoles : Acetyl chloride is effective in the acylation of azaindoles, a key step in the synthesis of pharmacologically relevant compounds (Zhang et al., 2002).

  • Polymer Synthesis : It is used in the in situ end group modification of hyperbranched polyesters, demonstrating its utility in the modification of polymers and influencing their properties (Kricheldorf, Bolender, & Wollheim, 1999).

  • Collagen Modification : Acetyl chloride has been used for quantitative and selective acetylation of collagen, providing insights into the modification of biopolymers (Bose & Joseph, 1958).

  • Protecting Groups in Synthesis : Used in the selective functionalization of polyhydroxy alcohols, showcasing its role in protecting group strategies in organic synthesis (Fréchet & Nuyens, 1976).

  • Radiation-Induced Reactions : In radiation chemistry, acetyl chloride has been studied for its reactions with acrylates, providing insights into radiation-induced polymerization processes (Knolle, Müller, & Mehnert, 2000).

Safety And Hazards

  • Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area .

properties

IUPAC Name

(2-chloro-2-oxoethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGAJRVMHROSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447226
Record name Acetyl chloride, (benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl chloride, (benzoyloxy)-

CAS RN

54150-57-1
Record name Acetyl chloride, (benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

4.1 g (0.023 m) Benzoyloxy acetic acid (as synthesized in Example XIII) was combined with 2.96 ml (4.3 g, 0.032 m) oxalyl chloride in 50 ml petroleum ether. This was stirred under a CaSO4 drying tube for 5 hrs., at which time 2.0 ml more oxalyl chloride and 50 ml chloroform were added. The reaction was stirred overnight.
Quantity
4.1 g
Type
reactant
Reaction Step One
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2.96 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 2-(benzoyloxy)acetic acid (12.6 g) and thionyl chloride (15 ml) was refluxed for 3 h. Excess of thionyl chloride was removed in vacuo and the crude (benzoyloxy)acetyl chloride obtained was purified by distillation in vacuo. The yield was 88%. Mp 25°-26° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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